molecular formula C9H12BrN3S B15205572 4-(2-Bromo-4-ethylphenyl)thiosemicarbazide

4-(2-Bromo-4-ethylphenyl)thiosemicarbazide

Cat. No.: B15205572
M. Wt: 274.18 g/mol
InChI Key: XJTMLJMMFDVNBP-UHFFFAOYSA-N
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Description

4-(2-Bromo-4-ethylphenyl)thiosemicarbazide is a chemical compound belonging to the thiosemicarbazide family. Thiosemicarbazides are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

The synthesis of 4-(2-Bromo-4-ethylphenyl)thiosemicarbazide typically involves the reaction of 2-bromo-4-ethylbenzaldehyde with thiosemicarbazide. The reaction is carried out in an ethanol/water mixture with a few drops of acetic acid at room temperature . The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the desired thiosemicarbazide derivative.

Chemical Reactions Analysis

4-(2-Bromo-4-ethylphenyl)thiosemicarbazide undergoes various chemical reactions, including:

Comparison with Similar Compounds

4-(2-Bromo-4-ethylphenyl)thiosemicarbazide can be compared with other thiosemicarbazide derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C9H12BrN3S

Molecular Weight

274.18 g/mol

IUPAC Name

1-amino-3-(2-bromo-4-ethylphenyl)thiourea

InChI

InChI=1S/C9H12BrN3S/c1-2-6-3-4-8(7(10)5-6)12-9(14)13-11/h3-5H,2,11H2,1H3,(H2,12,13,14)

InChI Key

XJTMLJMMFDVNBP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)NC(=S)NN)Br

Origin of Product

United States

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